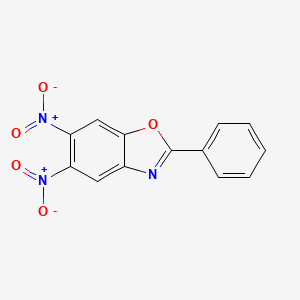
5,6-Dinitro-2-phenyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dinitro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with nitro groups at the 5 and 6 positions and a phenyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dinitro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dinitro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5,6-diamino-2-phenyl-1,3-benzoxazole.
Substitution: Formation of sulfonated, nitrated, or halogenated benzoxazole derivatives.
Scientific Research Applications
5,6-Dinitro-2-phenyl-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dinitro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The compound can also interact with DNA and proteins, disrupting their normal function and leading to cell death. These properties make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-phenylbenzoxazole: Lacks the second nitro group at the 6 position.
2-Phenylbenzoxazole: Lacks both nitro groups.
5,6-Diamino-2-phenylbenzoxazole: Contains amino groups instead of nitro groups.
Uniqueness
5,6-Dinitro-2-phenyl-1,3-benzoxazole is unique due to the presence of two nitro groups, which enhance its reactivity and biological activity. The nitro groups contribute to its potential as an antimicrobial and anticancer agent, making it more effective compared to its analogs .
Properties
CAS No. |
62164-85-6 |
|---|---|
Molecular Formula |
C13H7N3O5 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
5,6-dinitro-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3O5/c17-15(18)10-6-9-12(7-11(10)16(19)20)21-13(14-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
ZXWWABRWXJYUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















